molecular formula C10H20N2O3 B6236331 tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate CAS No. 1781708-56-2

tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate

Cat. No. B6236331
CAS RN: 1781708-56-2
M. Wt: 216.3
InChI Key:
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Description

“tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate” is a chemical compound with the molecular formula C9H18N2O3 . It is also known by its IUPAC name "tert-butyl ( (3-hydroxyazetidin-3-yl)methyl)carbamate" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H18N2O3/c1-8(2,3)14-7(12)11-6-9(13)4-10-5-9/h10,13H,4-6H2,1-3H3,(H,11,12) . This indicates that the molecule contains a tert-butyl group, a carbamate group, and a 3-hydroxyazetidin-3-yl group.


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 202.25 . The compound should be stored at 0-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate involves the reaction of tert-butyl N-methylcarbamate with 3-bromo-1-propanol, followed by the reaction of the resulting product with sodium azide and then reduction with lithium aluminum hydride. The final step involves the reaction of the resulting product with 3-chloro-1,2-epoxypropane to yield the desired compound.", "Starting Materials": [ "tert-butyl N-methylcarbamate", "3-bromo-1-propanol", "sodium azide", "lithium aluminum hydride", "3-chloro-1,2-epoxypropane" ], "Reaction": [ "Step 1: tert-butyl N-methylcarbamate is reacted with 3-bromo-1-propanol in the presence of a base such as potassium carbonate to yield tert-butyl N-[(3-bromopropyl)oxy]carbamate.", "Step 2: The resulting product from step 1 is reacted with sodium azide in the presence of a solvent such as dimethylformamide to yield tert-butyl N-[(3-azidopropyl)oxy]carbamate.", "Step 3: The product from step 2 is reduced with lithium aluminum hydride in the presence of a solvent such as tetrahydrofuran to yield tert-butyl N-[(3-aminopropyl)oxy]carbamate.", "Step 4: The product from step 3 is reacted with 3-chloro-1,2-epoxypropane in the presence of a solvent such as dichloromethane to yield tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate." ] }

CAS RN

1781708-56-2

Product Name

tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate

Molecular Formula

C10H20N2O3

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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